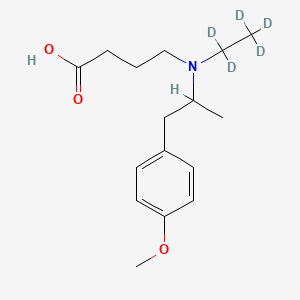
Hydroxy-Tolbutamid-d9
Übersicht
Beschreibung
Hydroxy Tolbutamide-d9 is a stable isotope labelled metabolite of Tolbutamide . It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes . It is used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of Hydroxy Tolbutamide-d9 involves the use of tolbutamide as a substrate. The enzyme activities using fluorometric substrates and liquid chromatography– tandem mass spectrometry with tolbutamide (CYP2C9) were assayed .Molecular Structure Analysis
The molecular formula of Hydroxy Tolbutamide-d9 is C12 2H9 H9 N2 O4 S . It has a molecular weight of 295.40 .Chemical Reactions Analysis
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide, which is an antidiabetic drug. It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes .Physical and Chemical Properties Analysis
Hydroxy Tolbutamide-d9 is a neat product . It has a molecular weight of 295.40 . The product is stable isotope labelled .Wissenschaftliche Forschungsanwendungen
Pharmakogenomische Forschung
Hydroxy-Tolbutamid-d9 wird in der pharmakogenomischen Forschung verwendet, insbesondere bei der Untersuchung von Varianten von CYP2C9 und CYP2C19 {svg_1}. Diese sind hochpolymorphe Pharmakogene, und das Verständnis ihrer Variabilität kann dazu beitragen, die Therapie mit Medikamenten zu individualisieren, die Substrate für die von diesen Genen kodierten Enzyme sind {svg_2}. Die Verbindung wird in Assays verwendet, um Enzymaktivitäten zu bestimmen {svg_3}.
Studien zum Arzneimittelstoffwechsel
Die Verbindung wird in Studien zum Arzneimittelstoffwechsel verwendet. Zum Beispiel wird sie in Assays verwendet, um die Aktivität von CYP2C9 zu messen, einem Leberenzym, das am Arzneimittelstoffwechsel beteiligt ist {svg_4}. Das Verständnis, wie dieses Enzym Medikamente metabolisiert, kann helfen, vorherzusagen, wie verschiedene Personen auf Medikamente reagieren werden {svg_5}.
Formulierung und Bewertung von Liposomen
This compound wird bei der Formulierung und Bewertung von Liposomen für Systeme zur verzögerten Wirkstofffreisetzung verwendet {svg_6}. Liposomen sind kleine künstliche Vesikel, die aus Cholesterin und natürlichen, nicht toxischen Phospholipiden hergestellt werden können {svg_7}. Die Verbindung wird als liposomales Wirkstofffreisetzungssystem unter Verwendung von Techniken wie der physikalischen Dispersionsmethode und der Etherinjektionsmethode hergestellt {svg_8}.
Stabilitätsstudien
Die Verbindung wird in Stabilitätsstudien für Arzneimittelformulierungen verwendet {svg_9}. Zum Beispiel wird sie verwendet, um die Stabilität von liposomalen Formulierungen bei verschiedenen Temperaturen zu untersuchen {svg_10}. Diese Studien können helfen, die optimalen Lagerbedingungen für Arzneimittelformulierungen zu bestimmen {svg_11}.
Referenzmaterial in der pharmazeutischen Toxikologie
This compound wird als Referenzmaterial in der pharmazeutischen Toxikologie verwendet {svg_12}. Es kann verwendet werden, um Instrumente zu kalibrieren und analytische Methoden in toxikologischen Studien zu validieren {svg_13}.
Forschung und Entwicklung in der pharmazeutischen Industrie
Die Verbindung wird in der Forschung und Entwicklung neuer Medikamente in der pharmazeutischen Industrie verwendet {svg_14} {svg_15}. Es kann in präklinischen Studien verwendet werden, um die Pharmakokinetik und Pharmakodynamik neuer Arzneimittelkandidaten zu untersuchen {svg_16} {svg_17}.
Wirkmechanismus
Target of Action
Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
Hydroxy Tolbutamide-d9, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy Tolbutamide-d9 is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Pharmacokinetics
Hydroxy Tolbutamide-d9 is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of Hydroxy Tolbutamide-d9 and its metabolites are excreted in urine, with the remainder excreted in feces .
Result of Action
The action of Hydroxy Tolbutamide-d9 results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .
Action Environment
The action, efficacy, and stability of Hydroxy Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that Hydroxy Tolbutamide-d9, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide . It is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
Its parent compound, Tolbutamide, is known to stimulate the secretion of insulin by the pancreas . This suggests that Hydroxy Tolbutamide-d9 may also influence cellular processes related to insulin secretion and glucose metabolism.
Molecular Mechanism
Tolbutamide, the parent compound, is known to stimulate the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor on the beta cell . It is plausible that Hydroxy Tolbutamide-d9 may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an internal standard in mass spectrometry, suggesting that it has good stability for such applications .
Metabolic Pathways
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide and is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which is involved in the metabolism of a wide range of substances, including drugs and other xenobiotics .
Eigenschaften
IUPAC Name |
1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205824 | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5719-85-7, 1185112-19-9 | |
| Record name | Hydroxytolbutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyltolbutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYMETHYLTOLBUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy tolbutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











